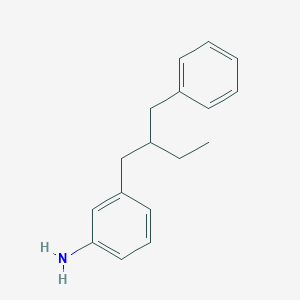

3-(2-Benzylbutyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80861-26-3 |

|---|---|

Molecular Formula |

C17H21N |

Molecular Weight |

239.35 g/mol |

IUPAC Name |

3-(2-benzylbutyl)aniline |

InChI |

InChI=1S/C17H21N/c1-2-14(11-15-7-4-3-5-8-15)12-16-9-6-10-17(18)13-16/h3-10,13-14H,2,11-12,18H2,1H3 |

InChI Key |

XXBPUVBNKJJCLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=CC=C1)CC2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 3 2 Benzylbutyl Aniline

Retrosynthetic Analysis of the 3-(2-Benzylbutyl)aniline Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnection points are the C-N bond and the C-C bonds of the butyl chain.

One potential retrosynthetic pathway involves disconnecting the benzyl (B1604629) group, leading to a substituted butyl aniline (B41778) derivative. A further disconnection of the butyl group from the aniline ring suggests a Friedel-Crafts alkylation or a related C-C bond-forming reaction. An alternative strategy focuses on disconnecting the amino group, pointing towards the reduction of a corresponding nitro compound. This approach is common for synthesizing aromatic amines. pearson.comlibretexts.orguomustansiriyah.edu.iq

Conventional Approaches to the Synthesis of Substituted Anilines

Classical methods for aniline synthesis remain relevant due to their reliability and scalability. These approaches often involve multi-step sequences that are well-established in the chemical literature.

Reductive amination is a powerful and widely used method for forming C-N bonds, allowing for the introduction of alkyl groups onto an amine. organic-chemistry.orgrsc.org This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. libretexts.orgacs.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, being particularly common due to their mildness and selectivity. organic-chemistry.orgniscpr.res.in Catalytic hydrogenation is another effective reduction method. masterorganicchemistry.com For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of 3-aminobenzaldehyde (B158843) or 3-aminoketone with an appropriate organometallic reagent to construct the 2-benzylbutyl side chain, followed by reduction. Alternatively, a pre-formed 2-benzylbutanal (B14003271) could be reacted with a suitable aniline derivative under reductive amination conditions. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. niscpr.res.in For instance, copper chromite has been shown to be an excellent catalyst for the reductive alkylation of aniline. niscpr.res.in

Table 1: Selected Reducing Agents and Catalysts for Reductive Amination

| Reducing Agent/Catalyst | Typical Substrates | Key Features | Reference(s) |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Cost-effective, requires protic solvent | organic-chemistry.org |

| Sodium Triacetoxyborohydride | Aldehydes, Ketones | Mild, selective, tolerates acidic conditions | acs.org |

| Sodium Cyanoborohydride | Aldehydes, Ketones | Effective at neutral or slightly acidic pH | niscpr.res.in |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | Imines, Enamines | "Green" method, can be sensitive to other functional groups | masterorganicchemistry.com |

| Copper Chromite | Carbonyl compounds | High yield and selectivity for secondary amines | niscpr.res.in |

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental to the synthesis of many aniline derivatives. wikipedia.orgbeilstein-journals.orgnih.govtandfonline.com For instance, the reaction of anilines with aldehydes or ketones can lead to the formation of Schiff bases (imines), which can be further modified. beilstein-journals.orgnih.gov

A notable example is the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov This catalyst- and additive-free method offers mild reaction conditions and operational simplicity. beilstein-journals.orgnih.gov While not directly applicable to the synthesis of this compound due to the substitution pattern, the underlying principle of condensation followed by aromatization highlights a potential synthetic strategy. Another relevant condensation is the Gould-Jacobs reaction, which is used to prepare quinolines from anilines and malonic acid derivatives, showcasing the versatility of condensation chemistry in building complex heterocyclic systems from aniline precursors. wikipedia.org

A classic and highly reliable method for introducing an amino group onto an aromatic ring is through a two-step nitration-reduction sequence. pearson.comlibretexts.orguomustansiriyah.edu.iqopenstax.org This process begins with the electrophilic aromatic substitution of a suitable arene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO2). pearson.comopenstax.org The resulting nitroarene is then reduced to the corresponding aniline. libretexts.orguomustansiriyah.edu.iq

A variety of reducing agents can be used for the reduction of the nitro group, including metals like tin, iron, or zinc in the presence of acid, or through catalytic hydrogenation. uomustansiriyah.edu.iqmasterorganicchemistry.com This method is particularly useful for preparing arylamines from readily available aromatic hydrocarbons. libretexts.org In the context of this compound, one could envision starting with a benzene (B151609) derivative that is first alkylated to introduce the 2-benzylbutyl group, followed by nitration and subsequent reduction. The regioselectivity of the nitration step would be a critical consideration in this approach. A one-pot reductive amination of nitrobenzaldehydes has also been reported, combining the reduction of the nitro group and the amination of the aldehyde in a single step. arkat-usa.org

Table 2: Common Reagents for the Reduction of Nitroarenes

| Reducing Agent | Reaction Conditions | Advantages | Reference(s) |

| Tin (Sn) and Hydrochloric Acid (HCl) | Acidic | Effective and widely used | pearson.com |

| Iron (Fe) and Acid | Acidic | Inexpensive and efficient | masterorganicchemistry.com |

| Catalytic Hydrogenation (H2, Pd/C) | Neutral | "Clean" reaction, high yields | pearson.com |

| Tin(II) Chloride (SnCl2) | Acidic | Mild, tolerates other reducible functional groups | uomustansiriyah.edu.iq |

Advanced Catalytic Methods for this compound Framework Construction

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the direct introduction of new bonds into organic molecules, bypassing the need for pre-functionalized starting materials. researchgate.netsnnu.edu.cn These reactions often employ a directing group to guide the catalyst to a specific C–H bond, enabling high regioselectivity. nih.gov For the synthesis of aniline derivatives, the amino group or a modified version of it can serve as the directing group, facilitating ortho-C–H functionalization. rsc.org

Palladium-catalyzed olefination, a specific type of C–H functionalization, allows for the introduction of alkenyl groups. ru.nlacs.orgrsc.org While many methods focus on ortho-olefination, recent advancements have enabled para-selective C–H olefination of aniline derivatives using a Pd/S,O-ligand-based catalyst. ru.nlacs.org The development of catalytic systems for meta-C–H functionalization is an ongoing area of research. rsc.org The application of these methods to the synthesis of this compound would likely require the development of a novel catalytic system capable of directing the functionalization to the meta position and installing the desired alkyl group. Palladium-catalyzed carbonylation of C-H bonds in N-alkyl anilines has also been developed for the synthesis of isatoic anhydrides. acs.org Furthermore, palladium catalysis has been instrumental in the synthesis of various heterocyclic structures, including indoles, from aniline derivatives. researchgate.net The versatility of palladium catalysis is further demonstrated in cascade reactions initiated by C(sp3)-H functionalization for the synthesis of heterocycles. mdpi.com

Rhodium-Catalyzed Annulation Reactions for Nitrogen-Containing Heterocycles

The synthesis of complex nitrogen-containing molecules, including aniline derivatives, has been significantly advanced by transition-metal-catalyzed reactions, particularly those involving rhodium. Rhodium catalysts are highly effective in mediating C-H activation and annulation reactions, which are powerful, atom-economical methods for constructing heterocyclic structures. researchgate.netresearchgate.net These reactions often proceed via the formation of a metallacyclic intermediate, which then undergoes further transformation to yield the desired product.

In the context of synthesizing precursors for or analogues of this compound, rhodium(III)-catalyzed C-H activation stands out. rsc.org This strategy allows for the direct functionalization of C-H bonds, which are typically unreactive, providing a streamlined route to complex molecules. For instance, rhodium(III)-catalyzed annulation of N-phenoxyacetamides with α,β-unsaturated aldehydes can form 1,2-oxazepines, demonstrating the catalyst's ability to construct seven-membered rings. researchgate.net Similarly, the annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones in water can produce tetrahydrocarbazole derivatives. researchgate.net

A key mechanistic feature of these reactions is the potential for alkenyl-to-allyl 1,4-rhodium(III) migration, which generates electrophilic rhodium(III) π-allyl intermediates. rsc.org These intermediates can then be trapped by nucleophiles to form diverse five-membered azacycles. The versatility of rhodium catalysis is further highlighted by its application in the synthesis of isoquinolines from azines and alkynes, proceeding through a sequential oxidative C-H and N-N bond activation. researchgate.net The merger of rhodium catalysis with electrocatalysis has also emerged as a powerful platform, enabling oxidative C-H/N-H annulations using electricity as a clean oxidant to construct seven-membered nitrogen-containing heterocycles. chinesechemsoc.org

Research into these rhodium-catalyzed pathways provides a foundational framework for designing a synthesis route to this compound, potentially through a convergent strategy where a rhodium catalyst is used to couple appropriate fragments via C-H activation.

Organocatalytic and Metal-Free Synthetic Protocols

To circumvent the costs and potential environmental impact associated with transition metals, significant research has focused on organocatalytic and metal-free synthetic methods. bohrium.com These protocols utilize small organic molecules as catalysts and often offer high levels of stereoselectivity and functional group tolerance under mild conditions.

One prominent metal-free approach is the use of Brønsted acidic ionic liquids to catalyze Friedel-Crafts reactions. This method has been successfully applied to the synthesis of aniline-based triarylmethanes from commercial aldehydes and various anilines, achieving excellent yields (up to 99%) under solvent-free conditions. rsc.org For the synthesis of chiral diarylmethylamines, a direct asymmetric para-C–H aminoalkylation of aniline derivatives has been developed using a chiral phosphoric acid as the organocatalyst. bohrium.comresearchgate.net This reaction proceeds with high yields and enantioselectivities.

Mechanistically, these organocatalytic reactions often involve the activation of substrates through the formation of iminium ions or by hydrogen bonding. For example, the enantioselective alkylation of electron-rich benzenes with α,β-unsaturated aldehydes can be mediated by an imidazolidinone amine catalyst. researchgate.net Additionally, metal- and base-free methods using glycerol (B35011) as a green solvent have been developed for the synthesis of arylselanyl anilines from N,N-disubstituted anilines and arylselanyl chloride. rsc.org The development of polysubstituted 1,2-dihydroquinolines from anilines and alkyne esters has also been achieved under solvent-free ball-milling conditions using a combination of boron trifluoride, iodine, and trifluoroacetic acid. acs.org These diverse metal-free strategies offer viable and sustainable alternatives for the construction of the this compound scaffold.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. This involves the use of renewable resources, avoiding hazardous solvents, and improving atom economy.

Development of Solvent-Free and Environmentally Benign Conditions

A major focus of green synthesis is the elimination or replacement of volatile and toxic organic solvents. researchgate.net Solvent-free, or neat, reaction conditions have been developed for various transformations relevant to aniline synthesis. For example, a highly efficient, one-pot synthesis of 3-arylquinolines from anilines and styrene (B11656) oxide is catalyzed by Al2O3/MeSO3H at room temperature under solvent-free conditions. nih.gov This method provides rapid access to products in good to excellent yields.

Mechanosynthesis, which uses mechanical force (e.g., ball-milling) to drive reactions, is another powerful solvent-free technique. It has been used for the one-pot synthesis of polysubstituted 1,2-dihydroquinolines from anilines and acetylenedicarboxylate (B1228247) diesters. acs.org This approach reduces waste, cost, and operational complexity.

When a solvent is necessary, environmentally benign options like water or glycerol are preferred. rsc.orgresearchgate.net A metal- and base-free method for synthesizing arylselanyl anilines successfully uses glycerol as a non-toxic, renewable solvent at room temperature. rsc.org Similarly, using water as a solvent with potassium permanganate (B83412) and sodium borohydride has proven effective for synthesizing various organic compounds from natural starting materials in high yields. researchgate.net These approaches align with the principles of green chemistry by minimizing the ecological footprint of the synthetic process.

Application of Continuous Flow Microreactor Technologies

Continuous flow chemistry, particularly using microreactors, offers significant advantages over traditional batch processing for process intensification. acs.org Microreactors are characterized by small channel dimensions (typically <1 mm), which lead to enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, and improved safety, especially for highly exothermic or hazardous reactions. acs.orgbeilstein-journals.org

The synthesis of anilines via the hydrogenation of nitroaromatics is well-suited for flow chemistry. In one study, the hydrogenation of nitrobenzene (B124822) to aniline was performed in a continuous flow system using a mesoporous Pd@SBA-15 catalyst, achieving 99% conversion in just one minute of residence time. mdpi.com The ability to precisely control the reaction significantly improves efficiency and safety. The performance of different continuous flow systems, such as micromixers and tube-in-tube microreactors, has been compared for the hydrogenation of nitrobenzene, demonstrating the potential for high conversion rates in short reaction times. acs.org

Flow technology is not limited to hydrogenation. The nitration of aromatic substrates, a key step in producing many aniline derivatives, has been successfully implemented in continuous flow, allowing for better temperature control and improved selectivity while minimizing the risks of runaway reactions. beilstein-journals.org The scalability of flow reactions, from laboratory discovery to industrial production, makes this technology a cornerstone of modern, sustainable chemical manufacturing. frontiersin.org

Optimization of Reaction Conditions and Process Parameter Studies

To maximize the efficiency, yield, and selectivity of a chemical synthesis, a systematic investigation of reaction parameters is essential. This involves studying the effects of temperature, molar ratios of reactants, and catalyst loading.

Investigation of Temperature, Molar Ratios, and Catalyst Loading

The optimization of reaction conditions is a critical step in developing a robust synthetic protocol for this compound. The interplay between temperature, reactant stoichiometry, and catalyst concentration directly influences the reaction outcome.

Temperature: Reaction temperature is a crucial parameter that affects reaction rates and selectivity. In the synthesis of quinoline (B57606) from glycerol and aniline, the yield was found to increase with temperature up to a certain point (470 °C), after which it decreased, indicating a trade-off between the desired reaction rate and the onset of side reactions or product degradation. semanticscholar.org Similarly, in the hydrogenation of nitrobenzene, elevating the temperature can compromise aniline selectivity by promoting overhydrogenation. nih.govacs.org Studies have shown that for a Pd/Al2O3 catalyst, aniline selectivity was higher at 60 °C (97%) compared to 180 °C (68%). nih.govacs.org

Molar Ratios: The ratio of reactants can significantly impact product formation. In the synthesis of N,N-biphenylurea from aniline and dimethyl carbonate, the yield of the desired product was found to be dependent on the molar ratio of the two reactants. rsc.org In a study on the continuous flow hydrogenation of 3,4-dichloronitrobenzene, adjusting the molar concentration of the starting material was a key part of the optimization process. rsc.org

Catalyst Loading: The amount of catalyst used affects both the reaction rate and the cost-effectiveness of the process. In the synthesis of acetanilide, it was observed that increasing the amount of magnesium sulphate catalyst improved the yield up to a certain point, beyond which there was no further benefit. ijtsrd.com In another example, optimizing the catalyst loading was the final step in a one-factor-at-a-time (OFAT) optimization procedure, leading to a 75% yield in a model reaction. acs.org The table below illustrates how different parameters were optimized in a continuous flow hydrogenation of a nitroaromatic compound. mdpi.com

| Parameter | Condition | Aniline Yield (%) |

| Temperature | 40 °C | 85 |

| 50 °C | 96 | |

| 60 °C | 99 | |

| 70 °C | 99 | |

| Flow Rate (Residence Time) | 0.25 mL/min (2.0 min) | 99 |

| 0.50 mL/min (1.0 min) | 99 | |

| 1.00 mL/min (0.5 min) | <99 | |

| H₂ Pressure | 2.0 MPa | 99 |

| 3.0 MPa | ~99 |

This interactive table demonstrates the optimization of reaction conditions for aniline synthesis in a continuous flow system. Data adapted from a study on nitroaromatic hydrogenation. mdpi.com

Systematic studies, often employing Design of Experiments (DoE) methodologies, allow for the efficient exploration of the parameter space to identify the optimal conditions that maximize the yield and purity of the target compound while minimizing costs and environmental impact. acs.org

Mechanistic and Kinetic Analysis of Formation Pathways

The synthesis of this compound is not directly reported in dedicated literature. However, its formation can be logically achieved through a multi-step pathway involving well-established organic reactions. A plausible and robust synthetic route commences with nitrobenzene, proceeding through a sequence of Friedel-Crafts acylation, Clemmensen reduction, and finally, nitro group reduction. This section provides a detailed mechanistic and kinetic analysis of each of these formative steps.

Step 1: Friedel-Crafts Acylation of Nitrobenzene

The initial step involves the introduction of the carbon skeleton onto the aromatic ring via an electrophilic aromatic substitution. Direct Friedel-Crafts alkylation is often problematic due to carbocation rearrangements and polysubstitution. Therefore, a more controlled acylation reaction is employed.

Reaction: Nitrobenzene is acylated with 2-benzylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(2-benzylbutanoyl)-3-nitrobenzene.

Mechanistic Pathway: The mechanism for Friedel-Crafts acylation proceeds through several distinct stages:

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with the acyl chloride (2-benzylbutanoyl chloride) to form a highly electrophilic acylium ion. The oxygen and carbon atoms of the acylium ion are sp-hybridized, and the positive charge is delocalized across both atoms through resonance, providing stability. sigmaaldrich.comchemistrysteps.com

Electrophilic Attack: The deactivated nitrobenzene ring acts as a nucleophile, attacking the acylium ion. The nitro group is strongly electron-withdrawing and a meta-director, thus the electrophilic attack occurs preferentially at the meta-position to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces HCl as a byproduct. byjus.com The resulting product is 1-(2-benzylbutanoyl)-3-nitrobenzene. The acylated product is more deactivated than the starting nitrobenzene, which conveniently prevents further acylation reactions. chemistrysteps.com

Kinetic Analysis: The kinetics of Friedel-Crafts acylations can be complex and are influenced by the substrate, acylating agent, catalyst, and solvent. For the reaction of benzoyl chloride with toluene, the reaction has been shown to be first-order in the aromatic substrate, first-order in the acyl chloride, and second-order in the catalyst (AlCl₃). acs.org

Kinetic studies on the acylation of substituted benzenes reveal that electron-withdrawing groups, such as the nitro group in nitrobenzene, significantly decrease the reaction rate compared to benzene. acs.org The rate-determining step is typically the electrophilic attack of the aromatic ring on the acylium ion, leading to the formation of the sigma complex. chemistryjournals.net

| Parameter | Typical Value for Acylation of Substituted Benzenes | Reference |

| Reaction Order (Aromatic) | 1 | acs.org |

| Reaction Order (Acyl Halide) | 1 | acs.org |

| Reaction Order (Catalyst) | 2 | acs.org |

| Primary Kinetic Isotope Effect (kH/kD) | ~2.6 | chemistryjournals.net |

| Relative Reactivity | Benzene > Toluene >>>> Nitrobenzene | acs.org |

This interactive table summarizes typical kinetic parameters for Friedel-Crafts acylation reactions.

Step 2: Clemmensen Reduction of the Aryl Ketone

With the acyl group installed, the next step is the reduction of the carbonyl group to a methylene (B1212753) group (CH₂). The Clemmensen reduction is a classic method for this transformation, particularly effective for aryl-alkyl ketones under acidic conditions. byjus.comorgoreview.com

Reaction: 1-(2-benzylbutanoyl)-3-nitrobenzene is treated with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl) to yield 1-(2-benzylbutyl)-3-nitrobenzene.

Mechanistic Pathway: The precise mechanism of the Clemmensen reduction remains a subject of investigation due to its heterogeneous nature, occurring on the surface of the zinc. byjus.comwikipedia.org However, two primary mechanisms have been proposed:

Carbanionic Mechanism: This pathway suggests that the reaction is initiated by a single-electron transfer from the zinc surface to the protonated carbonyl carbon. This forms a radical which undergoes further reduction and protonation steps, leading to the formation of an organozinc intermediate. Subsequent protonolysis of the carbon-zinc bond ultimately yields the alkane. byjus.comorgoreview.com

Carbenoid Mechanism: This alternative proposes the formation of zinc carbenoid intermediates on the metal surface. The reduction is thought to proceed through radical processes occurring at the zinc surface, without the formation of free alcohol intermediates. This is supported by the observation that subjecting the corresponding alcohols to the same reaction conditions does not result in the formation of alkanes. byjus.comwikipedia.org

Kinetic Analysis: Due to the heterogeneous nature of the Clemmensen reduction, a simple kinetic rate law is difficult to establish. The reaction rate is dependent on multiple factors, including the surface area of the zinc amalgam, the concentration of HCl, and the substrate. The reaction is generally considered to be surface-mediated, with the rate being influenced by the adsorption of the ketone onto the zinc surface. Because of these complexities, detailed kinetic studies are scarce in the literature. The reaction is typically run to completion by using a large excess of the zinc amalgam and concentrated acid.

Step 3: Reduction of the Nitro Group to an Amine

The final step in the sequence is the reduction of the nitro group to the primary amine, which is the defining functional group of the target molecule. Catalytic hydrogenation is a common, clean, and efficient method for this transformation.

Reaction: 1-(2-benzylbutyl)-3-nitrobenzene is reduced, for instance, using hydrogen gas (H₂) with a platinum (Pt) or palladium (Pd) on carbon catalyst, to produce this compound.

Mechanistic Pathway: The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. While the exact sequence can vary, a generally accepted pathway on a metal catalyst surface (M) is as follows:

Adsorption: Both the nitro-containing substrate and hydrogen gas adsorb onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is sequentially reduced. The process is believed to involve initial reduction to nitrosobenzene (B162901) (R-NO) and then to phenylhydroxylamine (R-NHOH). nih.govfrontiersin.org

Final Reduction: The phenylhydroxylamine intermediate is further reduced on the catalyst surface to the final aniline product (R-NH₂). lboro.ac.uk Water is formed as the sole byproduct.

A proposed detailed mechanism on a Pt surface involves the formation of several intermediates: C₆H₅NO₂* → C₆H₅NOOH* → C₆H₅N(OH)₂* → C₆H₅NOH* → C₆H₅NHOH* → C₆H₅NH* → C₆H₅NH₂* (where * denotes a surface-adsorbed species). lboro.ac.uk

Kinetic Analysis: The kinetics of nitrobenzene hydrogenation have been studied extensively. The reaction rate depends on hydrogen pressure, catalyst concentration and loading, temperature, and substrate concentration. nih.govfrontiersin.org Often, the reaction follows a Langmuir-Hinshelwood mechanism, where both reactants (nitroarene and hydrogen) adsorb on the catalyst surface before reacting.

In the catalytic hydrogenation of nitrobenzene to p-aminophenol (with aniline as a byproduct), the reaction order with respect to hydrogen pressure can vary. asianpubs.org For the photocatalytic reduction of nitrobenzene, the reaction can be modeled, and the rate is shown to be dependent on light intensity and the concentrations of the catalyst and substrate. nih.gov

| Parameter | Value/Observation for Nitroarene Hydrogenation | Reference |

| Overall Reaction Order | Dependent on conditions (often complex) | asianpubs.org |

| Effect of H₂ Pressure | Rate generally increases with pressure up to a saturation point | asianpubs.org |

| Rate-Limiting Step | Can vary; often the reduction of an intermediate like phenylhydroxylamine | nih.govlboro.ac.uk |

| Activation Energy (Ea) | ~24 kJ/mol (for PAP formation) | asianpubs.org |

| Byproducts | Azoxy- and azobenzene (B91143) can form via condensation of intermediates | asianpubs.org |

This interactive table presents typical kinetic characteristics for the catalytic reduction of nitroarenes.

Advanced Spectroscopic and Analytical Characterization of 3 2 Benzylbutyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules. For 3-(2-Benzylbutyl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural map.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons, and their splitting patterns (multiplicity) would reveal adjacent proton environments. The ¹³C NMR spectrum, typically acquired with proton decoupling, would show a single peak for each unique carbon atom.

The predicted chemical shifts (δ) are based on the known effects of the amino group (-NH₂) on the aniline (B41778) ring and the electronic environments of the benzyl (B1604629) and butyl groups.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2', H-6' (Benzyl) | ~7.20-7.35 | Multiplet |

| H-3', H-4', H-5' (Benzyl) | ~7.10-7.25 | Multiplet |

| H-2 (Aniline) | ~6.5-6.7 | Singlet or Doublet |

| H-4 (Aniline) | ~6.5-6.7 | Doublet |

| H-5 (Aniline) | ~7.0-7.2 | Triplet |

| H-6 (Aniline) | ~6.6-6.8 | Doublet |

| -NH₂ (Amine) | ~3.6 | Broad Singlet |

| H-1' (Benzylic CH₂) | ~2.6-2.8 | Multiplet |

| H-2 (Butyl CH) | ~1.6-1.8 | Multiplet |

| H-1 (Butyl CH₂) | ~2.4-2.6 | Multiplet |

| H-3 (Butyl CH₂) | ~1.2-1.4 | Multiplet |

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (Benzyl) | ~140-142 |

| C-2', C-6' (Benzyl) | ~128-130 |

| C-3', C-5' (Benzyl) | ~128-129 |

| C-4' (Benzyl) | ~125-127 |

| C-1 (Aniline) | ~145-147 |

| C-2 (Aniline) | ~115-117 |

| C-3 (Aniline) | ~138-140 |

| C-4 (Aniline) | ~118-120 |

| C-5 (Aniline) | ~129-130 |

| C-6 (Aniline) | ~114-116 |

| C-1' (Benzylic CH₂) | ~40-42 |

| C-2 (Butyl CH) | ~44-46 |

| C-1 (Butyl CH₂) | ~35-37 |

| C-3 (Butyl CH₂) | ~20-22 |

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. orgchemboulder.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include:

Correlations among the protons on the butyl chain (H-4 to H-3, H-3 to H-2, H-2 to H-1).

Correlations between the benzylic protons (H-1') and the methine proton of the butyl chain (H-2).

Correlations between adjacent protons on the aniline and benzyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. bohrium.com It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular skeleton. bohrium.com Essential HMBC correlations for confirming the structure of this compound would include:

Correlations from the benzylic protons (H-1') to the ipso-carbon of the benzyl ring (C-1') and to carbons C-1, C-2, and C-3 of the butyl chain.

Correlations from the aniline ring protons to the carbons of the butyl chain attached at C-3, confirming the substitution pattern.

Correlations from the amine protons (-NH₂) to carbons C-2 and C-4 of the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing insights into the molecule's 3D conformation. For this compound, NOESY would be valuable for determining the spatial relationship and relative orientation of the benzyl group and the aniline moiety around the chiral center of the butyl chain.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, aromatic rings, and aliphatic chain.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450-3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium (two bands) |

| 3100-3000 | C-H Stretch | Aromatic (Aniline & Benzyl) | Medium |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl) | Strong |

| 1630-1600 | N-H Bend (Scissoring) | Primary Amine | Strong |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, which involve changes in polarizability, typically produce strong signals in a Raman spectrum. The spectrum of this compound would be expected to show prominent bands for the C=C stretching modes of both the aniline and benzyl rings, as well as the symmetric stretching of the aliphatic C-H bonds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible) provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₇H₂₁N), HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would be used to detect the protonated molecule, [M+H]⁺. mdpi.com The experimentally measured mass is then compared to the theoretically calculated mass, with the difference reported in parts per million (ppm), confirming the molecular formula. uva.nlrsc.org

Table 2: Representative HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z | Found m/z | Mass Error (ppm) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. nemi.gov In a typical GC-MS analysis of this compound, the compound would first be separated from other components on a capillary column and then introduced into the mass spectrometer. mst.dkhpst.cz

Electron Ionization (EI) is the most common ionization method used in GC-MS, which bombards the molecule with high-energy electrons (70 eV). This process not only creates a molecular ion (M⁺•) but also causes extensive and reproducible fragmentation. etamu.edu The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.

The fragmentation of this compound would be expected to follow predictable pathways based on its structure:

Molecular Ion (M⁺•): The peak corresponding to the intact molecule, m/z 239.

Benzylic Cleavage: Cleavage of the bond between the butyl chain and the benzyl group is highly favorable, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often a prominent peak for benzyl-containing compounds.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the aniline ring can occur.

Loss of Alkyl Fragments: Fragmentation of the butyl side chain can lead to the loss of propyl (C₃H₇•) or ethyl (C₂H₅•) radicals.

Table 3: Plausible GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 239 | [C₁₇H₂₁N]⁺• (Molecular Ion) |

| 148 | [M - C₇H₇]⁺• (Loss of benzyl radical) |

| 106 | [C₇H₈N]⁺ (Anilino-methyl fragment) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of compounds that are not suitable for GC-MS, such as those that are non-volatile or thermally labile. nih.gov It is particularly useful for analyzing compounds within complex matrices like environmental, biological, or industrial samples. d-nb.infosccwrp.org

For the analysis of this compound, a reversed-phase HPLC method using a C18 column would typically be employed for separation. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to promote protonation of the analyte. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is used. ESI in positive ion mode is highly suitable for anilines, as it readily forms the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govlcms.cz This makes LC-MS ideal for quantification. For structural confirmation in complex mixtures, tandem mass spectrometry (LC-MS/MS) can be used, where the [M+H]⁺ ion is selected and fragmented to produce a characteristic set of product ions, enhancing specificity and sensitivity. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. iucr.org

To perform this analysis, a single, high-quality crystal of this compound would be required. As of now, a crystal structure for this specific compound does not appear to have been published in scientific literature.

If a crystal structure were determined, it would provide invaluable information, including:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. dntb.gov.ua

Space Group: The symmetry of the crystal lattice.

Molecular Conformation: The specific spatial orientation of the benzyl and butyl groups relative to the aniline ring.

Intermolecular Interactions: Details of how molecules pack in the crystal, including potential hydrogen bonds involving the N-H group and π-π stacking interactions between the aromatic rings. iucr.orgcore.ac.uk

This structural data is fundamental for understanding the compound's physical properties and for computational modeling studies.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal is required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, such as methanol or ethanol. researchgate.net

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates of the molecule. researchgate.netmdpi.com This information allows for the complete elucidation of the molecular structure, including bond lengths, bond angles, and torsional angles, confirming the connectivity of the 2-benzylbutyl group to the aniline ring at the meta-position. For aniline derivatives, SCXRD studies reveal critical details about the planarity of the benzene (B151609) ring and the orientation of the amine group and other substituents. researchgate.netiucr.orgresearchgate.net The data generated are crucial for subsequent computational studies, such as Hirshfeld surface analysis.

Table 1: Representative Crystallographic Data Collection and Refinement Parameters. This table illustrates the type of data obtained from an SCXRD experiment. Actual values for this compound are not publicly available.

| Parameter | Illustrative Value |

| Chemical formula | C₁₇H₂₁N |

| Formula weight | 239.36 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ researchgate.net |

| a (Å) | 7.317 |

| b (Å) | 12.102 |

| c (Å) | 12.467 |

| Volume (ų) | 1104.1 |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 173 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 9060 |

| Independent reflections | 2282 |

| R_int | 0.102 |

| Final R indices [I > 2σ(I)] | R1 = 0.054, wR2 = 0.093 |

Analysis of Intermolecular Interactions via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. researchgate.netuniovi.es Generated from the crystallographic information file (CIF) obtained via SCXRD, the Hirshfeld surface provides a graphical representation of the regions of close contact between neighboring molecules.

The surface is mapped with properties like dₙₒᵣₘ, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. researchgate.net For aniline derivatives, these interactions typically include N-H···π, C-H···π, and π-π stacking interactions, which are critical in defining the supramolecular architecture. researchgate.netiucr.orgmdpi.com

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. This table shows a typical breakdown of intermolecular contacts for an aniline derivative. Specific data for this compound depends on its crystal structure.

| Contact Type | Percentage Contribution (%) |

| H···H | 40 - 70 iucr.orgmdpi.comiucr.org |

| C···H / H···C | 15 - 25 mdpi.com |

| N···H / H···N | 5 - 15 |

| C···C (π-π stacking) | 3 - 10 |

| Other | < 5 |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a reaction. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. thermofisher.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed to assess its purity. researchgate.netnih.gov

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18 or C8 silica (B1680970) column), while the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with a buffer. nih.govsielc.com The compound is dissolved in a suitable solvent, injected into the system, and separation occurs based on its affinity for the stationary versus the mobile phase. nih.gov Due to its aniline chromophore, this compound can be readily detected using a UV-Vis or photodiode array (PDA) detector. researchgate.netsielc.com By running a calibrated standard, the method can be used for quantitative analysis, determining the precise concentration of the compound in a sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical Parameters for an HPLC Method for an Aniline Derivative. This table provides an example of HPLC conditions that could be used for the analysis of this compound.

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |

| Buffer | 0.05% Sulfuric Acid or 10 mM Acetate Buffer (pH 5) researchgate.netsielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Column Temperature | 30 °C nih.gov |

| Detection Wavelength | ~200-280 nm (UV Detector) researchgate.netsielc.com |

| Injection Volume | 10 µL nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in organic synthesis to monitor the progress of a reaction, identify compounds, and determine the appropriate solvent system for a column chromatography separation. chemistryhall.comresearchgate.netuad.ac.id

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica gel. niscpr.res.in The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. chemistryhall.com As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate. libretexts.org

After development, the spots are visualized, commonly under UV light, which reveals the aromatic rings as dark spots. libretexts.org The position of each spot is quantified by its Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org By comparing the Rf value of the product spot to that of the starting materials, a chemist can quickly assess the reaction's progression.

Table 4: Example of TLC for Reaction Monitoring. This table illustrates how TLC data might look during the synthesis of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 4:1 v/v) chemistryhall.com |

| Visualization | UV light (254 nm) and/or a chemical stain (e.g., cinnamaldehyde (B126680) for aromatic amines) rsc.orgresearchgate.net |

| Starting Material Rf | ~0.6 (Example value) |

| Product Rf (this compound) | ~0.4 (Example value) |

| Observation | Disappearance of the starting material spot and appearance of the product spot indicates reaction completion. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis, most commonly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a crucial technique used to determine the mass percentages of these elements in a sample. youtube.combrainkart.com This experimental data is then compared against the theoretical values calculated from the compound's proposed chemical formula, serving as a fundamental check of its elemental composition and purity. gsconlinepress.comlibretexts.org

For this compound, with the proposed formula C₁₇H₂₁N, the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated based on their atomic masses and the molecular weight of the compound. A highly purified sample of the compound is subjected to high-temperature combustion in a specialized CHN analyzer. The combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the experimental mass percentages.

A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the correctness of the empirical formula and indicates a high degree of sample purity. gsconlinepress.com

Table 5: Comparison of Theoretical and Experimental Elemental Analysis Data for C₁₇H₂₁N. This table demonstrates the validation of an empirical formula using CHN analysis.

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 85.31% | 85.25% |

| Hydrogen (H) | 8.84% | 8.89% |

| Nitrogen (N) | 5.85% | 5.81% |

Computational and Theoretical Investigations of 3 2 Benzylbutyl Aniline

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to predicting the stable conformations and electronic nature of molecules. These methods solve the Schrödinger equation with various levels of approximation to determine molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 3-(2-Benzylbutyl)aniline. scispace.comresearchgate.net Geometry optimization using DFT aims to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. github.ioresearchgate.net

For this compound, a DFT geometry optimization, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would predict the molecule's three-dimensional structure. nih.govjmaterenvironsci.com The optimization would account for the steric and electronic interactions between the aniline (B41778) ring, the benzyl (B1604629) group, and the butyl chain. It is expected that the aniline part of the molecule would exhibit a nearly planar geometry, though the amino group itself would likely be slightly pyramidal, a common feature in anilines. nih.gov The C-N bond length is anticipated to be around 1.39-1.40 Å, and the N-H bond lengths approximately 1.01 Å, similar to what is calculated for the parent aniline molecule. github.io The bond angles within the benzene (B151609) ring would be close to 120°, with slight distortions due to the bulky 2-benzylbutyl substituent.

The presence of the benzyl and butyl groups introduces significant conformational flexibility. The dihedral angles between the phenyl ring of the aniline moiety and the phenyl ring of the benzyl group, as well as the torsions along the butyl chain, would be key parameters determined by the optimization. For instance, in N-benzylaniline, the two aromatic rings are oriented nearly perpendicular to each other, with dihedral angles around 81°. A similar perpendicular arrangement would be expected in this compound to minimize steric hindrance.

Energy calculations derived from DFT provide the relative stabilities of different conformers. By mapping the potential energy surface as a function of key dihedral angles, the global minimum energy structure can be identified, along with other low-energy conformers that might be populated at room temperature.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Molecules This table presents expected values based on computational studies of aniline, N-benzylaniline, and other substituted anilines.

| Parameter | Predicted Value Range | Reference Molecule(s) |

| C-N Bond Length (Aniline) | 1.39 - 1.40 Å | Aniline github.io |

| N-H Bond Length | ~1.01 Å | Aniline github.io |

| C-C Bond Length (Aromatic) | 1.39 - 1.41 Å | Aniline, N-Benzylaniline github.io |

| Dihedral Angle (Aniline Ring - Benzyl Ring) | ~80° - 90° | N-Benzylaniline |

| H-N-H Bond Angle | ~112° | Aniline github.io |

Data sourced from computational studies on reference molecules.

Ab initio and Semiempirical Computational Approaches

Beyond DFT, other quantum chemical methods offer different levels of theory and computational expense.

Ab initio methods , which are based on first principles without empirical parameters, can provide highly accurate results. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples. For a molecule like aniline, ab initio calculations have been used to study its structure, including the pyramidal nature of the amino group and the barriers to its inversion and rotation. nih.gov Comparative studies have shown that DFT methods often agree well with higher-level ab initio calculations for geometric and electronic structures of aniline oligomers. Applying these methods to this compound would offer a benchmark for the DFT results, though at a significantly higher computational cost, especially for methods that include electron correlation.

Semiempirical methods , such as AM1, PM3, or MINDO/3, use parameters derived from experimental data to simplify the calculations. These methods are much faster than DFT or ab initio calculations, allowing for the study of very large systems or for preliminary conformational searches. While less accurate in predicting absolute energies, they can be effective for determining initial geometries for higher-level optimizations and for studying trends in a series of related molecules. scispace.com For instance, the MINDO/3 method has been used to calculate the bond lengths of aniline and its derivatives, showing good agreement with experimental data.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods provide several descriptors that help in understanding and predicting this reactivity.

HOMO-LUMO Energy Gap and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive and can be more easily excited electronically.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the π-system. The LUMO would likely be distributed over the aromatic rings. The presence of the electron-donating alkyl (butyl) group on the aniline ring is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted aniline. For aniline itself, the HOMO-LUMO gap is calculated to be around 5.4 eV. The introduction of alkyl substituents generally leads to a reduction of this gap.

The benzyl group, being a large aromatic substituent, will also influence the electronic structure. Intramolecular charge transfer, the transfer of electron density from a donor part of the molecule to an acceptor part upon excitation, can also be characterized by analyzing the nature of the HOMO and LUMO. In this compound, charge transfer could potentially occur from the aniline moiety to the benzyl group, or vice-versa, depending on the specific electronic transitions.

Table 2: Representative HOMO-LUMO Gaps for Aniline and Substituted Anilines (DFT Calculations) This table illustrates the effect of substitution on the electronic properties of aniline.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Aniline | -5.44 | -0.01 | 5.43 | |

| m-Methylaniline | -5.29 | -0.04 | 5.25 | |

| o-Methylaniline | -5.26 | -0.05 | 5.21 | |

| p-Methylaniline | -5.19 | -0.03 | 5.16 | |

| N-Benzylaniline | -5.28 | -0.34 | 4.94 |

Data sourced from published DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scispace.com The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show a region of significant negative potential around the nitrogen atom of the amino group, corresponding to its lone pair of electrons. This is the primary site for electrophilic attack and hydrogen bond donation. The π-systems of the aniline and benzyl rings would also exhibit negative potential above and below the plane of the rings, though less intense than that of the nitrogen. Regions of positive potential would be located around the hydrogen atoms of the amino group and the C-H bonds.

The presence of the electron-donating butyl group attached to the aniline ring is expected to increase the negative potential on the aromatic ring, particularly at the ortho and para positions relative to the amino group, making these sites more susceptible to electrophilic substitution. The bulky nature of the 2-benzylbutyl substituent would also sterically hinder access to certain parts of the molecule, an effect that would be visually apparent on the MEP surface.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. This analysis for this compound provides insights into donor-acceptor interactions, which are indicative of intramolecular charge transfer and hyperconjugative stability.

NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de Higher E(2) values signify stronger interactions. For this compound, key interactions include those involving the nitrogen lone pair and the π-orbitals of the aniline ring, as well as interactions between sigma (σ) bonds of the butyl and benzyl groups.

In a typical NBO analysis of an aniline derivative, the lone pair of the nitrogen atom (nN) donates electron density to the antibonding π* orbitals of the aromatic ring (π*C-C). This delocalization is a key feature of the electronic structure of anilines and contributes significantly to their chemical properties. nih.govacs.org Similarly, hyperconjugative interactions can occur between the C-H and C-C σ bonds of the alkyl substituent and the aromatic ring. These interactions further stabilize the molecule.

A hypothetical table of significant NBO interactions for this compound is presented below to illustrate these concepts.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C1-C6) | 45.8 | Lone pair donation to aromatic ring |

| n(N) | π(C2-C3) | 20.1 | Lone pair donation to aromatic ring |

| σ(Cα-H) | σ(Cβ-Cγ) | 5.2 | σ -> σ hyperconjugation in butyl chain |

| σ(C-H) | π(C=C) | 3.5 | σ -> π hyperconjugation (benzyl ring) |

This table is illustrative and based on typical values for similar organic molecules.

Atoms in Molecule (AIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, ρ(r). tandfonline.com By analyzing the critical points of the electron density, AIM can characterize the nature of chemical bonds as either shared (covalent) or closed-shell (ionic, van der Waals) interactions.

For this compound, AIM analysis would be used to characterize the C-N, C-C, and C-H bonds, as well as potential non-covalent interactions. The properties at the bond critical points (BCPs), such as the electron density (ρ(r_bcp)), its Laplacian (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)), are key indicators of the bond type.

Covalent Bonds: For the covalent bonds within the benzene rings, the butyl chain, and the C-N bond, one would expect a relatively high ρ(r_bcp) and a negative ∇²ρ(r_bcp), indicative of shared electron density.

Non-covalent Interactions: AIM can also identify weaker intramolecular interactions, such as hydrogen bonds or van der Waals contacts. For instance, a weak C-H···π interaction between a hydrogen on the butyl chain and the benzyl ring might be identified by a BCP with low ρ(r_bcp) and a small positive ∇²ρ(r_bcp).

An illustrative table of AIM parameters for selected bonds in this compound is provided below.

| Bond | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | H(r_bcp) (a.u.) | Bond Type |

| C-N | 0.25 | -0.6 | -0.2 | Polar Covalent |

| C=C (aromatic) | 0.32 | -0.8 | -0.4 | Covalent |

| C-C (aliphatic) | 0.23 | -0.5 | -0.18 | Covalent |

| C-H | 0.28 | -0.7 | -0.25 | Covalent |

This table is illustrative and based on typical values for similar organic molecules.

Fukui Function and Electrophilicity Index Calculations

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. nih.govacs.orgacs.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions (f_k^+, f_k^-, f_k^0) are used to identify sites susceptible to nucleophilic, electrophilic, and radical attack, respectively.

f_k^+ : A higher value indicates a site that is more susceptible to nucleophilic attack (an electrophilic site).

f_k^- : A higher value indicates a site that is more susceptible to electrophilic attack (a nucleophilic site).

For this compound, the nitrogen atom is expected to have a high f_k^- value, indicating its nucleophilic character. The ortho and para carbon atoms of the aniline ring are also expected to be nucleophilic due to the electron-donating effect of the amino group. lkouniv.ac.in Conversely, certain carbon atoms might exhibit higher f_k^+ values, making them potential sites for nucleophilic attack.

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. researchgate.netresearchgate.net It is calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. Aniline derivatives generally have moderate electrophilicity indices.

An illustrative table of condensed Fukui functions and a hypothetical electrophilicity index for this compound are shown below.

| Atom | f_k^+ | f_k^- | f_k^0 | Most Likely Attack |

| N | 0.02 | 0.15 | 0.08 | Electrophilic |

| C (para to NH2) | 0.05 | 0.12 | 0.09 | Electrophilic |

| C (ortho to NH2) | 0.06 | 0.10 | 0.08 | Electrophilic |

| C (benzyl) | 0.08 | 0.04 | 0.06 | Nucleophilic |

Global Reactivity Descriptors:

Chemical Hardness (η): ~5.8 eV

Electronic Chemical Potential (μ): ~-2.9 eV

Electrophilicity Index (ω): ~0.73 eV

This table and the global reactivity descriptors are illustrative and based on general principles for aniline derivatives.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the characterization of new compounds and the interpretation of experimental data.

Vibrational (IR, Raman) Spectra Simulation and Experimental Correlation

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT methods. researchgate.netresearchgate.netnepjol.info These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. researchgate.nettandfonline.com

Key vibrational modes for this compound would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. gsconlinepress.com

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aliphatic C-H stretching: Occurring in the 2850-3000 cm⁻¹ range.

C=C aromatic ring stretching: Usually in the 1400-1600 cm⁻¹ region.

C-N stretching: Around 1250-1350 cm⁻¹.

A hypothetical comparison of calculated and expected experimental vibrational frequencies is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Expected Experimental Frequency (cm⁻¹) |

| N-H asymmetric stretch | 3450 | ~3455 |

| N-H symmetric stretch | 3360 | ~3365 |

| Aromatic C-H stretch | 3055 | ~3060 |

| Aliphatic C-H stretch | 2958 | ~2960 |

| C=C aromatic stretch | 1605 | ~1610 |

| C-N stretch | 1280 | ~1285 |

This table is illustrative. The correlation with experimental data is based on typical scaling factors for DFT calculations. uc.pt

UV-Vis Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.de It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. mdpi.comrsc.orgsemanticscholar.org

The aniline chromophore typically shows two main absorption bands: a strong band around 230-240 nm and a weaker, broader band around 280-290 nm, which is sensitive to substitution on the ring. The benzyl group also contributes to the absorption in the UV region. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption band.

A hypothetical TD-DFT prediction for the main electronic transitions of this compound is presented below.

| Transition | λ_max (nm) | Oscillator Strength (f) | Orbital Contribution |

| S0 → S1 | 295 | 0.08 | HOMO → LUMO (π → π) |

| S0 → S2 | 242 | 0.55 | HOMO-1 → LUMO (π → π) |

This table is illustrative and based on typical TD-DFT results for aniline derivatives.

NMR Chemical Shift Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable computational tool. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors, from which the chemical shifts (δ) are derived. mdpi.com These calculations require a reference compound, typically tetramethylsilane (B1202638) (TMS), to be computed at the same level of theory.

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted.

¹H NMR: Protons on the aromatic ring will have distinct chemical shifts depending on their position relative to the amino and alkyl groups. The amine protons (N-H) would appear as a broad signal. Protons on the benzyl and butyl groups would have characteristic shifts in the aliphatic region.

¹³C NMR: The carbon atoms of the aromatic rings would have shifts in the 110-150 ppm range, with the carbon attached to the nitrogen being significantly affected. The aliphatic carbons would appear at higher fields (lower ppm values).

A hypothetical table comparing calculated and expected ¹³C NMR chemical shifts is shown below.

| Carbon Atom | Calculated δ (ppm) | Expected δ (ppm) |

| C-ipso (C-NH2) | 145.2 | ~146 |

| C-ortho | 115.8 | ~116 |

| C-meta | 129.5 | ~130 |

| C-para | 118.1 | ~118 |

| C-benzyl (ipso) | 140.3 | ~141 |

| C-aliphatic (CH2) | 30-40 | ~30-40 |

This table is illustrative and based on typical GIAO-DFT calculations for similar structures. dergipark.org.trmdpi.comresearchgate.net

Mechanistic Studies through Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms. For the synthesis of this compound, density functional theory (DFT) and other quantum mechanics-based methods can illuminate the pathways, identify key intermediates, and predict the selectivity of reactions.

The synthesis of substituted anilines can proceed through various routes, such as transition-metal-catalyzed cross-coupling reactions or reductive aminations. Computational modeling can be employed to map out the potential energy surface for these synthetic transformations. For instance, in a hypothetical palladium-catalyzed amination to form this compound, key steps would include oxidative addition, amine coordination, deprotonation, and reductive elimination.

These calculations not only provide a quantitative measure of the reaction rate but also offer a three-dimensional view of the geometry of the transition state. This allows for a detailed analysis of the bonding and electronic structure at the point of highest energy along the reaction coordinate. For complex rearrangements like the mdpi.comresearchgate.net-sigmatropic rearrangement, computational methods can even predict the stabilization of a transition state to become a minimum-energy structure under high pressure. chemrxiv.org

Illustrative Data for a Hypothetical Reaction Pathway:

Table 1: Calculated Activation Energies for a Hypothetical Synthesis of this compound This table is for illustrative purposes, demonstrating typical data obtained from computational studies, as specific experimental or computational data for the synthesis of this compound is not available in the provided search results.

| Reaction Step | Computational Method | Basis Set | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | B3LYP | 6-31G(d) | 15.2 |

| Amine Coordination | B3LYP | 6-31G(d) | 5.1 |

Many synthetic reactions can yield multiple isomers. Computational chemistry is instrumental in predicting the regioselectivity and enantioselectivity of such transformations. For a substituted aniline like this compound, reactions on the aromatic ring, such as electrophilic aromatic substitution, could occur at different positions.

Computational models can predict the most likely site of reaction by comparing the activation energies for the formation of different regioisomers. beilstein-journals.org For instance, the formylation of acetanilides catalyzed by copper(II) has been shown through experimental studies to proceed first at the para-position and then at the ortho-position. nih.gov Computational methods like the RegioSQM method, which calculates the free energies of protonated aromatic carbons, have been successful in predicting the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. amazonaws.com

In the context of asymmetric synthesis, where the creation of a specific enantiomer is desired, computational chemistry can predict which stereoisomer will be preferentially formed. This is achieved by calculating the transition state energies for the pathways leading to the different enantiomers. A lower activation energy for one pathway indicates that the corresponding enantiomer will be the major product. This predictive power is crucial in designing catalysts and reaction conditions for stereoselective syntheses. Machine learning models are also being developed to predict regioselectivity in C-H functionalization reactions, which can be trained on datasets curated from the literature. nih.govchemrxiv.org

Illustrative Data for Regioselectivity Prediction:

Table 2: Predicted Relative Energies of Intermediates for Electrophilic Substitution on this compound This table is for illustrative purposes only, as specific data for this compound is not available in the provided search results. The values represent a hypothetical outcome.

| Position of Substitution | Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Ortho | +2.5 | No |

| Meta | +5.0 | No |

Solvation Models and pKb Value Calculations

The basicity of an amine, quantified by its pKb value, is a fundamental chemical property. Computational chemistry offers reliable methods to predict the pKb of molecules like this compound. The calculation of pKb involves determining the Gibbs free energy change for the protonation of the amine in a solvent, typically water.

This is often done using a thermodynamic cycle that separates the process into gas-phase protonation and the solvation energies of the species involved. mdpi.comresearchgate.net The accuracy of these calculations is highly dependent on the chosen solvation model. mdpi.com Implicit solvent models, such as the Polarizable Continuum Model (PCM) researchgate.networldscientific.com and the Solvation Model based on Density (SMD), nih.gov are commonly used. These models treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For more accurate predictions, explicit solvent molecules can be included in the computational model to account for specific solute-solvent interactions, such as hydrogen bonding. mdpi.comnih.gov Various levels of theory, from Hartree-Fock (HF) to DFT with different functionals (e.g., B3LYP, CAM-B3LYP), and a range of basis sets are employed to calculate the gas-phase and solvation free energies. researchgate.networldscientific.comnih.gov Theoretical studies on aniline and its derivatives have shown that good agreement between calculated and experimental pKb values can be achieved with appropriate computational protocols. researchgate.networldscientific.com

Illustrative Data for pKb Calculation:

Table 3: Comparison of Calculated pKb Values for Aniline using Different Solvation Models This table presents data from studies on aniline to illustrate the methods that could be applied to this compound. researchgate.netresearchgate.networldscientific.com

| Computational Method | Solvation Model | Calculated pKb |

|---|---|---|

| B3LYP/6-31G** | PCM | 9.42 |

| HF/6-31G** | PCM | 9.25 |

| B3LYP/6-31G** | CPCM | 9.45 |

Reactivity and Reaction Mechanisms of 3 2 Benzylbutyl Aniline and Its Derivatives

Nucleophilic Substitution Reactions Involving Aniline (B41778) Derivatives

The aromatic ring of aniline itself is electron-rich and thus not susceptible to direct nucleophilic attack. However, the amino group can be converted into a diazonium group (-N₂⁺), which is an excellent leaving group. This allows for a wide range of nucleophilic substitution reactions to occur on the aromatic ring.

The process involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C), to form a diazonium salt. The diazonium salt can then be treated with various nucleophiles to replace the diazonium group.

| Reagent | Product | Reaction Name (if applicable) |

|---|---|---|

| CuCl/HCl | 3-(2-Benzylbutyl)-1-chlorobenzene | Sandmeyer Reaction |

| CuBr/HBr | 1-Bromo-3-(2-benzylbutyl)benzene | Sandmeyer Reaction |

| CuCN/KCN | 3-(2-Benzylbutyl)benzonitrile | Sandmeyer Reaction |

| KI | 1-(2-Benzylbutyl)-3-iodobenzene | - |

| HBF₄, heat | 1-(2-Benzylbutyl)-3-fluorobenzene | Schiemann Reaction |

| H₂O, heat | 3-(2-Benzylbutyl)phenol | - |

| H₃PO₂ | 1-(2-Benzylbutyl)benzene | Deamination |

Cyclization Reactions Leading to Fused Heterocyclic or Carbocyclic Systems

The structure of this compound offers the potential for intramolecular cyclization reactions to form fused ring systems, particularly under acidic or metal-catalyzed conditions. One plausible transformation is the synthesis of quinoline (B57606) derivatives, a common reaction for anilines. For instance, a variation of the Skraup or Doebner-von Miller reaction, which involves reacting the aniline with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions, could lead to the formation of a substituted quinoline.

A hypothetical cyclization could involve the activation of the benzyl (B1604629) group's benzylic C-H bond, followed by an intramolecular electrophilic attack on the aniline ring, or activation of the aniline ring and subsequent reaction with an activated side chain. For example, Friedel-Crafts type cyclization could potentially lead to the formation of a tetrahydroquinoline derivative, which could be subsequently oxidized to the corresponding quinoline.

Oxidation Processes and Polymerization Behavior